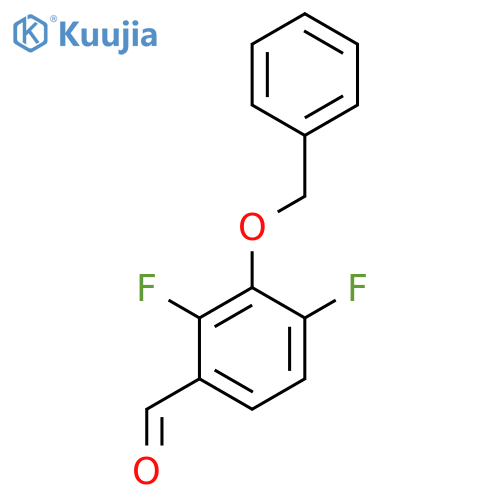

Cas no 947279-23-4 (2,4-Difluoro-3-(phenylmethoxy)benzaldehyde)

947279-23-4 structure

商品名:2,4-Difluoro-3-(phenylmethoxy)benzaldehyde

CAS番号:947279-23-4

MF:C14H10F2O2

メガワット:248.224811077118

MDL:MFCD22543645

CID:4737066

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde

- 3-(Benzyloxy)-2,4-difluorobenzaldehyde

- RHMFOSHVCFYHIP-UHFFFAOYSA-N

- AB0043248

- Z1153

-

- MDL: MFCD22543645

- インチ: 1S/C14H10F2O2/c15-12-7-6-11(8-17)13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2

- InChIKey: RHMFOSHVCFYHIP-UHFFFAOYSA-N

- ほほえんだ: FC1C(C=O)=CC=C(C=1OCC1C=CC=CC=1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 267

- トポロジー分子極性表面積: 26.3

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | N26990-5G |

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde |

947279-23-4 | 95% | 5G |

$465 | 2023-09-15 | |

| Advanced ChemBlocks | N26990-25G |

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde |

947279-23-4 | 95% | 25G |

$1,565 | 2023-09-15 | |

| Aaron | AR01DO6U-5g |

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde |

947279-23-4 | 95% | 5g |

$639.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266100-500mg |

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde |

947279-23-4 | 98+% | 500mg |

¥1220.00 | 2024-04-24 | |

| abcr | AB515632-250mg |

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde; . |

947279-23-4 | 250mg |

€149.30 | 2025-02-21 | ||

| abcr | AB515632-10g |

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde; . |

947279-23-4 | 10g |

€1239.30 | 2025-02-21 | ||

| A2B Chem LLC | AX16394-250mg |

3-(Benzyloxy)-2,4-difluorobenzaldehyde |

947279-23-4 | 97% | 250mg |

$103.00 | 2024-07-18 | |

| abcr | AB515632-5 g |

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde |

947279-23-4 | 5g |

€760.70 | 2023-01-19 | ||

| Advanced ChemBlocks | N26990-1G |

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde |

947279-23-4 | 95% | 1G |

$130 | 2023-09-15 | |

| abcr | AB515632-1g |

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde; . |

947279-23-4 | 1g |

€247.70 | 2025-02-21 |

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

947279-23-4 (2,4-Difluoro-3-(phenylmethoxy)benzaldehyde) 関連製品

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:947279-23-4)2,4-Difluoro-3-(phenylmethoxy)benzaldehyde

清らかである:99%

はかる:1g

価格 ($):151.0